Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate
CAS No.:
Cat. No.: VC20185080
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11FN2O2 |
|---|---|
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate |
| Standard InChI | InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16) |
| Standard InChI Key | KZJCSFAAZQOOQO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F |
Introduction
Molecular Properties and Structural Analysis
Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is characterized by:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁FN₂O₂ | |
| Molecular Weight | 246.24 g/mol | |
| CAS Number | 2068725-50-6 | |
| SMILES | COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F | |
| InChIKey | KZJCSFAAZQOOQO-UHFFFAOYSA-N |
Key Functional Groups
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Aminopyridine moiety: The 6-aminopyridin-2-yl group enables hydrogen bonding and π-π interactions, critical for targeting kinases or enzymes .
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Fluorobenzoate core: The 3-fluoro substituent enhances metabolic stability and lipophilicity, potentially improving bioavailability .
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Methyl ester: Facilitates solubility in organic solvents and serves as a prodrug handle for hydrolysis to the active carboxylic acid .
Synthesis Pathways and Methodology
While specific protocols for this compound are unpublished, analogous syntheses suggest plausible routes:
Proposed Synthetic Strategies
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Cross-Coupling Reactions:
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Nucleophilic Aromatic Substitution:
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Functional Group Interconversion:
Challenges and Optimization
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Regioselectivity: Competing substitution patterns at the pyridine ring require careful catalyst selection .
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Yield Enhancement: Use of visible-light catalysts (e.g., acridine salts) or microwave-assisted conditions to improve reaction efficiency .
Structural Activity Relationships (SAR)
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Aminopyridine Position: Para-substitution (6-amino) enhances binding to kinase hinge regions compared to meta-substituted analogs .
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Fluorine Impact: 3-Fluoro substitution increases hydrophobicity, improving membrane penetration .
Analytical Characterization Techniques
Key Methods and Parameters
Gaps and Future Directions
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In Vitro Testing: Lack of direct IC₅₀ data for tumor cell lines (e.g., Hep3B) or bacterial strains.
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Pharmacokinetics: Hydrolysis of methyl ester to carboxylic acid in vivo remains uncharacterized.
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